POPS-Na

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Application: POPs are used as nanoreactors for heterogeneous catalysis, including thermal, photochemical, and electrochemical processes .

- Method: This involves the use of POPs’ large surface areas and tunable pore size distributions to accommodate guest molecules and facilitate reactions .

- Results: The use of POPs in this capacity has addressed many scientific and technological challenges, providing new opportunities in catalysis .

- Application: POPs can be used for gas capture and separation .

- Method: The high specific surface areas and tunable porosities of POPs allow them to selectively adsorb and separate gases .

- Results: This application of POPs contributes to efforts in environmental protection and resource recovery .

- Application: POPs have potential applications in energy storage .

- Method: The unique properties of POPs, such as their high surface areas and uniform pore sizes, make them suitable for use in energy storage devices .

- Results: The use of POPs in energy storage could lead to the development of more efficient and sustainable energy storage systems .

- Application: POPs can be used in photocatalytic processes .

- Method: The large numbers of channels and active sites available in POPs for chemical reactions make them suitable for use in photocatalysis .

- Results: This application of POPs has potential implications in various areas, including environmental remediation and energy production .

- Application: POPs can be used in chemical sensing .

- Method: The modification of POP surfaces with inorganic components or biomolecules allows them to function as sensors .

- Results: This application of POPs can lead to the development of more sensitive and selective chemical sensors .

Heterogeneous Catalysis

Gas Capture/Separation

Energy Storage

Photocatalysis

Chemical Sensing

Biomedicine

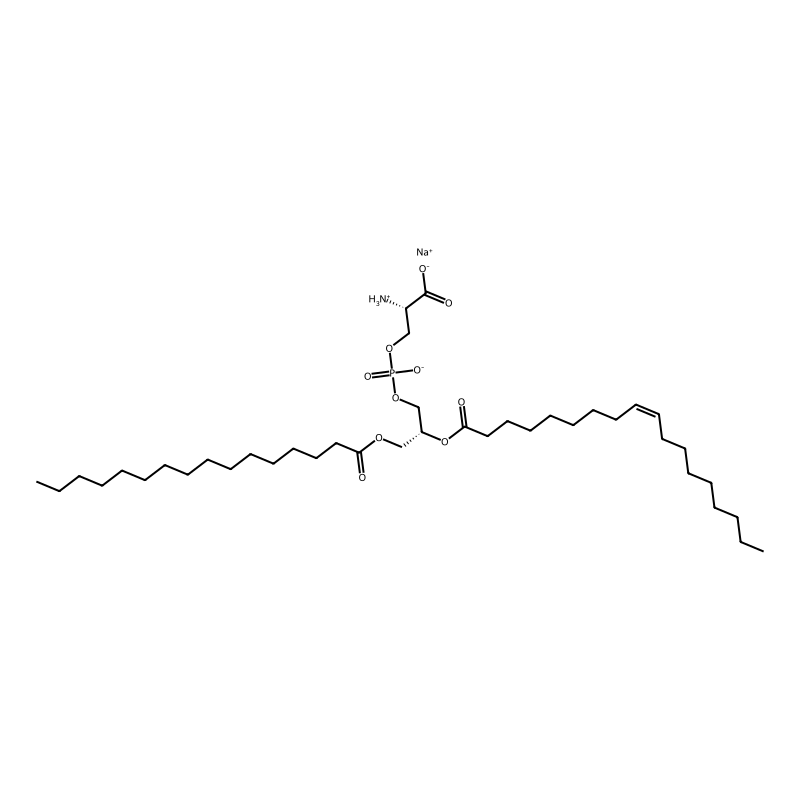

POPS-Na, or sodium 1,2-bis(oleoyloxy)-3-(phosphoryloxy)propane, is a synthetic phospholipid derivative notable for its unique structure and properties. It is composed of a glycerol backbone with two oleoyl fatty acid chains and a phosphoryl group, making it amphiphilic in nature. This characteristic allows POPS-Na to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions and applications in various fields, including drug delivery and biochemistry .

The chemical behavior of POPS-Na can be characterized by several significant reactions:

- Hydrolysis: In aqueous environments, POPS-Na can undergo hydrolysis, leading to the release of oleic acid and glycerol phosphate. This reaction is facilitated by the presence of enzymes such as phospholipases.

- Formation of Liposomes: When dispersed in water, POPS-Na can self-assemble into liposomes or micelles due to its amphiphilic nature. This self-assembly is driven by hydrophobic interactions among the fatty acid tails .

- Interaction with Ions: POPS-Na can interact with cations (e.g., calcium or magnesium ions), which can stabilize liposomal structures or influence membrane dynamics .

POPS-Na exhibits various biological activities that make it valuable in research and therapeutic applications:

- Cell Membrane Mimicry: Due to its phospholipid nature, POPS-Na can mimic natural cell membranes, facilitating studies on membrane dynamics and interactions with proteins.

- Drug Delivery: Its ability to form stable vesicles makes POPS-Na an excellent candidate for drug delivery systems. It can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

- Immunomodulation: Some studies suggest that POPS-Na may have immunomodulatory effects, potentially influencing immune responses when incorporated into vaccine formulations .

The synthesis of POPS-Na typically involves several steps:

- Glycerol Phosphorylation: Glycerol is phosphorylated using phosphoric acid or phosphorus oxychloride to form glycerol phosphate.

- Fatty Acid Esterification: Oleic acid is then esterified to the glycerol phosphate backbone through a condensation reaction, often catalyzed by enzymes or acid catalysts.

- Neutralization: The resulting compound is neutralized with sodium hydroxide to yield sodium 1,2-bis(oleoyloxy)-3-(phosphoryloxy)propane.

These methods allow for the controlled synthesis of POPS-Na with specific characteristics tailored for particular applications .

POPS-Na has a wide range of applications across different fields:

- Biotechnology: Used in the formulation of liposomes for drug delivery and gene therapy.

- Pharmaceuticals: Acts as an adjuvant in vaccine formulations to enhance immune responses.

- Research: Serves as a model compound in studies investigating membrane dynamics and protein interactions.

- Cosmetics: Incorporated into formulations for skin care products due to its moisturizing properties .

Research on the interactions of POPS-Na with various biological molecules has revealed important insights:

- Protein Binding: Studies indicate that POPS-Na can bind to specific proteins, affecting their activity and stability. This interaction is crucial for understanding membrane protein functions.

- Ion Interaction: The presence of divalent cations enhances the stability of POPS-Na liposomes, highlighting its potential use in formulations requiring ionic strength adjustments .

Several compounds share structural similarities with POPS-Na, each possessing unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phosphatidylcholine | Natural phospholipid | Widely found in biological membranes |

| Phosphatidylserine | Natural phospholipid | Involved in cell signaling |

| Oleic Acid | Fatty acid | Provides hydrophobic properties |

| Dioleoylphosphatidylcholine | Synthetic phospholipid | Used in drug delivery systems |

Molecular Structure and Basic Properties

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt possesses the molecular formula C₄₀H₇₅NNaO₁₀P with a molecular weight of 783.99 to 784.0 grams per mole. The compound is officially registered under Chemical Abstracts Service number 321863-21-2, providing a unique identifier for this specific phospholipid structure. The empirical formula follows Hill notation conventions, representing the precise atomic composition of this complex organic sodium salt.

The structural architecture of this compound consists of a glycerol backbone esterified with two distinct fatty acid chains: palmitic acid (hexadecanoic acid) at the sn-1 position and oleic acid (9-octadecenoic acid) at the sn-2 position. The phospho-L-serine headgroup is attached at the sn-3 position, creating the characteristic phosphatidylserine structure. The presence of the sodium counterion neutralizes the negative charge of the phosphate group, making the compound suitable for various experimental applications.

Systematic Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound reflects its complex structure through multiple accepted nomenclature systems. The compound is formally designated as sodium 2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate, which describes the complete molecular architecture including stereochemical configurations.

| Nomenclature System | Designation |

|---|---|

| Common Name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt |

| Lipid Shorthand | Phosphatidylserine(16:0/18:1(9Z)) |

| Alternative Common | 1-Hexadecanoyl-2-(cis-9-octadecenoyl)-sn-glycero-3-phospho-L-serine sodium salt |

| Chemical Abstracts Service Number | 321863-21-2 |

| PubChem Compound Identifier | 46891789 |

Additional synonymous designations include 2-oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine sodium salt and various commercial product codes used by chemical suppliers. The stereochemical notation (sn) indicates the stereospecific numbering system used for glycerol derivatives, ensuring precise identification of the fatty acid attachment positions.

Physical and Chemical Characteristics

The compound exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions, which necessitates careful storage protocols under controlled environments. Unlike some phospholipid derivatives, this particular compound demonstrates stability under normal laboratory lighting conditions and does not require specialized light-protective storage measures.

The molecular structure contains specific stereochemical centers that contribute to its biological activity. The glycerol backbone maintains the R configuration at the sn-2 position, while the serine headgroup retains the L configuration, both of which are critical for biological recognition and function. The oleic acid chain contains a cis double bond at the 9-position, introducing structural flexibility that influences membrane properties.

Chemical Synthesis Pathways for Phosphatidylserine Derivatives

The chemical synthesis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt represents a sophisticated approach to phospholipid production, involving multiple distinct pathways that have evolved across different biological systems [1]. The fundamental chemical framework underlying phosphatidylserine synthesis encompasses two primary mechanistic routes: the cytidine diphosphate-diacylglycerol pathway and the base-exchange reaction mechanism [2] [3].

In prokaryotic and lower eukaryotic systems, phosphatidylserine synthesis proceeds through the cytidine diphosphate-diacylglycerol-serine oxygen-phosphatidyltransferase pathway [4] [5]. This mechanism involves the nucleophilic displacement of cytidine monophosphate from cytidine diphosphate-diacylglycerol by the hydroxyl functional group of serine [3]. The reaction is catalyzed by phosphatidylserine synthase, which belongs to the transferase family that transfers non-standard substituted phosphate groups [5]. The systematic nomenclature for this enzyme class is cytidine diphosphate-diacylglycerol:L-serine 3-sn-phosphatidyltransferase, and the reaction stoichiometry follows: cytidine diphosphate-diacylglycerol + L-serine ⇌ cytidine monophosphate + (3-sn-phosphatidyl)-L-serine [5].

The mammalian synthesis pathway operates through a fundamentally different base-exchange mechanism, utilizing two distinct endoplasmic reticulum-localized enzymes: phosphatidylserine synthase 1 and phosphatidylserine synthase 2 [1] [6]. These enzymes catalyze calcium-dependent base-exchange reactions that substitute the head groups of phosphatidylcholine or phosphatidylethanolamine with L-serine [6] [7]. Phosphatidylserine synthase 1 demonstrates dual substrate specificity, utilizing both phosphatidylcholine and phosphatidylethanolamine as precursors, while phosphatidylserine synthase 2 specifically converts phosphatidylethanolamine to phosphatidylserine [7].

Recent structural investigations have elucidated the molecular mechanisms underlying these synthetic pathways [4] [6]. Crystal structure analysis of phosphatidylserine synthase reveals the precise positioning of cytidine diphosphate-diacylglycerol, serine, and essential metal ions within the active site [4]. The catalytic mechanism involves the formation of a pentacoordinate phosphorus intermediate, followed by nucleophilic attack by serine to generate the phosphatidylserine product [4].

Table 1: Comparative Analysis of Phosphatidylserine Synthesis Pathways

| Pathway Type | Enzyme System | Substrate Requirements | Product Yield | Reaction Conditions |

|---|---|---|---|---|

| Cytidine Diphosphate-Diacylglycerol | Phosphatidylserine Synthase | Cytidine Diphosphate-Diacylglycerol + L-Serine | 82% Equilibrium Constant | pH 8.5, 40°C, 3 mM Mn²⁺ |

| Base-Exchange (Mammalian) | Phosphatidylserine Synthase 1 | Phosphatidylcholine + L-Serine | Variable | Calcium-dependent, Endoplasmic Reticulum |

| Base-Exchange (Mammalian) | Phosphatidylserine Synthase 2 | Phosphatidylethanolamine + L-Serine | Variable | Calcium-dependent, Endoplasmic Reticulum |

The cytidine diphosphate-diacylglycerol pathway demonstrates superior thermodynamic favorability, with equilibrium constants reaching 82 for the forward synthetic reaction [8]. Kinetic analysis reveals apparent Michaelis-Menten constants of 0.24 millimolar for cytidine diphosphate-diacylglycerol and 0.26 millimolar for L-serine, with an activation energy of 18 kilocalories per mole [8]. Optimal catalytic activity occurs at 40 degrees Celsius and pH 8.5, requiring manganese ions at 3 millimolar concentration for maximum enzymatic function [8].

Enzymatic Transphosphatidylation Processes

Enzymatic transphosphatidylation represents the most versatile and industrially relevant approach for phosphatidylserine production, utilizing phospholipase D enzymes to catalyze the conversion of phosphatidylcholine to phosphatidylserine in the presence of L-serine [9] [10] [11]. This methodology has gained prominence due to its efficiency, substrate accessibility, and potential for industrial scale-up [12] [11].

Phospholipase D enzymes demonstrate remarkable transphosphatidylation activity, facilitating the enzymatic modification of phospholipid head groups through nucleophilic substitution mechanisms [13] [14]. The reaction proceeds through two distinct mechanistic pathways depending on the enzyme source and structural characteristics [14]. Phospholipase D enzymes containing the characteristic histidine-X-lysine-XXXX-aspartate motifs operate through covalent catalysis involving phosphatidyl-histidine intermediates [13] [14]. Alternative phospholipase D variants, such as those from Streptomyces chromofuscus, utilize direct nucleophilic attack mechanisms without covalent intermediate formation [14].

The optimization of transphosphatidylation conditions has been extensively investigated across multiple enzyme systems [11] [15]. Recent studies utilizing phospholipase D from Streptomyces halstedii achieved conversion yields of 53% under optimized conditions, with relative yields maintaining above 40% after four repeated batch cycles [12]. The optimal reaction parameters include temperature ranges of 20-60 degrees Celsius, pH values between 4.0-8.0, and specific substrate concentrations tailored to individual enzyme characteristics [12].

Table 2: Phospholipase D Enzyme Systems for Transphosphatidylation

| Enzyme Source | Conversion Rate | Optimal Temperature | Optimal pH | Calcium Requirement | Substrate Specificity |

|---|---|---|---|---|---|

| Streptomyces halstedii | 53% | 20-60°C | 4.0-8.0 | 5-15 mM | Phosphatidylcholine |

| Bacillus cereus | 53.0% | 30-60°C | 6-10 | Variable | Phosphatidylcholine |

| Streptomyces species | 91.35% | 50°C | 7.5 | 215 mM | Broad Specificity |

| Generic Microbial | 40-50% | 40°C | 7.5 | 15 mM | Phosphatidylcholine |

Advanced bioprocess optimization strategies have significantly enhanced transphosphatidylation efficiency [11]. Through systematic parameter optimization including substrate concentration, enzyme loading, reaction time, and environmental conditions, researchers achieved conversion rates of 91.35% with productivity reaching 0.73 grams per liter per hour [11]. The implementation of biphasic reaction systems, incorporating organic solvents such as ethyl acetate, facilitates substrate solubilization and product recovery while maintaining enzymatic stability [9] [11].

Whole-cell biocatalyst systems represent an innovative approach to transphosphatidylation processes [12]. Surface display technology enables the expression of phospholipase D enzymes on microbial cell surfaces, creating reusable biocatalytic systems with enhanced stability characteristics [12]. These displayed enzyme systems demonstrate improved thermal and pH stability compared to free enzyme counterparts, with operational stability maintained across multiple reaction cycles [12].

The mechanistic understanding of transphosphatidylation has been enhanced through nuclear magnetic resonance spectroscopy and kinetic analysis [14]. Enzymes following covalent catalytic mechanisms produce phosphatidic acid and transphosphatidylation products in parallel, consistent with rate-limiting phosphatidyl-histidine intermediate formation [14]. The pH profiles for hydrolysis and transphosphatidylation activities often differ significantly, reflecting distinct mechanistic requirements for each reaction pathway [14].

Industrial-Scale Purification Techniques

Industrial-scale purification of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt requires sophisticated separation methodologies that ensure high purity while maintaining cost-effectiveness for commercial production [16] [17]. The complexity of phospholipid mixtures generated during synthesis necessitates multi-step purification protocols that address both chemical and physical separation challenges [18] [19].

Solvent Extraction Optimization

Solvent extraction represents the primary purification methodology for phosphatidylserine derivatives, requiring careful optimization of solvent systems, extraction ratios, and operating conditions to achieve maximum recovery with minimal impurities [17] [18] [19]. The fundamental principle underlying effective solvent extraction relies on the differential solubility characteristics of phosphatidylserine compared to hydrophilic impurities and unreacted substrates [17].

The optimization of biphasic extraction systems has been extensively investigated for phospholipid purification applications [17] [18]. Hydrocarbon solvents demonstrate superior selectivity for phosphatidylserine retention, while hydrophilic impurities such as unreacted serine partition preferentially into aqueous alcohol phases [17]. The hydrophobic nature of phosphatidylserine, attributed to the two carbon-10 to carbon-30 acyl groups, ensures retention in the organic phase during extraction procedures [17].

Table 3: Solvent System Optimization for Phosphatidylserine Extraction

| Solvent System | Extraction Ratio | Recovery Efficiency | Purity Level | Operating Temperature |

|---|---|---|---|---|

| Hexane/Isopropanol | 1:20 (v/v) | 85-92% | >95% | Room Temperature |

| Chloroform/Methanol | 2:1 (v/v) | 90-95% | >98% | Room Temperature |

| Heptane/Methanol | Variable | 80-85% | >90% | Room Temperature |

| Ethyl Acetate/Water | 8:4 (v/v) | 75-80% | >85% | 40°C |

| Hexane/Chloroform | 3:1 (v/v) | 88-90% | >92% | Room Temperature |

Recent investigations have demonstrated that sample-to-solvent ratios significantly impact extraction efficiency and reproducibility [18]. Optimal extraction ratios of 1:20 volume-to-volume provide superior peak areas for phospholipid species while minimizing variability among replicates [18]. The Folch and Bligh-Dyer extraction methods consistently demonstrate higher recovery efficiency compared to alternative protocols, particularly for low-abundance lipid species [18].

Temperature control during extraction procedures influences both efficiency and selectivity parameters [19]. While room temperature extractions generally provide adequate results, controlled temperature elevation to 40 degrees Celsius can enhance extraction kinetics for certain solvent systems [19]. However, excessive temperature elevation risks thermal degradation of sensitive phospholipid structures [19].

The implementation of multi-stage extraction protocols significantly improves overall purification efficiency [16]. Sequential extraction procedures, utilizing different solvent polarities, enable the selective removal of neutral lipids, polar contaminants, and residual proteins [16]. Microfiltration techniques employing polymeric or ceramic membranes provide additional purification capabilities while reducing solvent consumption [16].

Chromatographic Separation Methods

Chromatographic separation methodologies provide the highest resolution purification capabilities for phosphatidylserine derivatives, enabling the separation of structurally similar phospholipid species and the removal of trace impurities [20] [21] [22] [23]. The diversity of available chromatographic techniques permits tailored approaches based on specific purity requirements and production scales [24] [25].

High-performance liquid chromatography represents the gold standard for phospholipid analysis and purification [20] [21] [22]. Normal-phase chromatography utilizing silica gel stationary phases provides excellent separation of phospholipid classes based on head group polarity [21] [24]. The elution order typically follows: phosphatidylserine, phosphatidylethanolamine, lysophosphatidylserine, phosphatidylinositol, lysophosphatidylethanolamine, phosphatidylcholine, phosphatidylglycerol, sphingomyelin, lysophosphatidylcholine, and phosphatidic acid [22].

Table 4: Chromatographic Methods for Phosphatidylserine Purification

| Method | Stationary Phase | Mobile Phase | Detection Limit | Resolution | Analysis Time |

|---|---|---|---|---|---|

| Normal-Phase High-Performance Liquid Chromatography | Silica Gel | Acetonitrile/Sodium Acetate | 5 nanograms | High | 9.5 minutes |

| Thin-Layer Chromatography | Silica Gel + Boric Acid | Chloroform/Ethanol/Triethylamine | 50 picomoles | Moderate | 60 minutes |

| Ion-Exchange Chromatography | Carboxymethyl-Cellulose | Chloroform/Methanol Gradient | Variable | High | 30 minutes |

| Cyanopropyl High-Performance Liquid Chromatography | Cyanopropyl | Acetonitrile/Water Gradient | <10 nanograms | High | 15 minutes |

Cyanopropyl column chromatography offers distinct advantages for phospholipid separations, requiring lower proportions of water in mobile phases to elute polar phospholipids compared to conventional silica systems [20]. This characteristic reduces equilibration problems and enhances reproducibility, with coefficient of variation values for retention times remaining below 3.5% [20]. The method demonstrates excellent correlation with traditional thin-layer chromatography approaches while providing superior quantitative capabilities [20].

Ion-exchange chromatography utilizing carboxymethyl-cellulose stationary phases enables rapid and efficient separation of phosphatidylserine from phosphatidic acid and other charged species [10]. Step-wise elution protocols employing increasing methanol concentrations in chloroform provide excellent resolution with overall yields ranging from 40-50% depending on preparation scale [10].

Thin-layer chromatography continues to serve important roles in phospholipid purification, particularly for preparative-scale applications [23] [25]. The implementation of boric acid-impregnated silica plates enhances the separation of phosphatidylinositol and phosphatidylserine, which typically exhibit similar chromatographic behavior on standard silica systems [23]. Detection limits of 50 picomoles are achievable using phosphorimaging techniques [25].

Mass spectrometry-coupled chromatographic methods provide the ultimate analytical capabilities for phosphatidylserine characterization and purity assessment [24]. Normal-phase high-performance liquid chromatography-mass spectrometry enables simultaneous qualitative and quantitative analysis of phospholipid molecular species without interference from other lipid classes [24]. The chromatographic separation permits accurate quantitation through the use of class-specific internal standards and calibration curves [24].

Quality Control and Purity Standards

Quality control protocols for 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt encompass comprehensive analytical methodologies that ensure product specifications meet stringent purity requirements for commercial applications [26] [27] [28]. The establishment of robust quality control systems requires integration of multiple analytical techniques that address both chemical composition and physical characteristics [29] [24].

Purity assessment methodologies must address the complex mixture of potential contaminants that may arise during synthesis and purification processes [26] [27]. Regulatory frameworks have established specific compositional requirements including limitations on glyceride content (≤2%), tocopherol content (≤0.2%), plant sterol content (≤0.028%), peroxide value (≤0.5 milliequivalents per kilogram), total arsenic (≤0.5 milligrams per kilogram), lead (≤0.5 milligrams per kilogram), and cadmium (≤0.2 milligrams per kilogram) [26].

Table 5: Quality Control Parameters for Phosphatidylserine Sodium Salt

| Parameter | Specification Limit | Analytical Method | Detection Limit | Precision (%CV) |

|---|---|---|---|---|

| Phosphatidylserine Content | ≥99% | High-Performance Liquid Chromatography | 5 micromolar | <3.0% |

| Glyceride Content | ≤2% | Gas Chromatography | 10 milligrams per kilogram | <5.0% |

| Tocopherol Content | ≤0.2% | High-Performance Liquid Chromatography | 1 milligram per kilogram | <4.0% |

| Plant Sterol Content | ≤0.028% | Gas Chromatography-Mass Spectrometry | 0.5 milligrams per kilogram | <6.0% |

| Heavy Metals | ≤0.5 milligrams per kilogram | Inductively Coupled Plasma | 0.1 milligrams per kilogram | <10.0% |

| Peroxide Value | ≤0.5 milliequivalents per kilogram | Titration | 0.1 milliequivalents per kilogram | <8.0% |

Enzymatic analytical methods provide highly specific quantitation capabilities for phosphatidylserine content determination [27] [28]. The fluorometric assay utilizing phospholipase D, L-amino acid oxidase, and Amplex Red demonstrates linear calibration curves across concentration ranges of 0-50 micromolar, with detection limits reaching 5 micromolar [27]. This methodology quantifies phosphatidylserine regardless of acyl chain length and degree of unsaturation, providing robust analytical capabilities for diverse phosphatidylserine species [27].

Nuclear magnetic resonance spectroscopy offers comprehensive analytical capabilities for phospholipid characterization and purity assessment [29]. Proton nuclear magnetic resonance methods enable simultaneous determination of multiple phospholipid species including phosphatidylcholine, sphingomyelin, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol within complex mixtures [29]. Validation studies demonstrate coefficients of variation below 3.0% for major phospholipid classes and below 10% for minor components [29]. Recovery studies yield results between 97.7% and 107.2% across all tested phospholipid species [29].

Advanced analytical techniques incorporating partial least squares regression and independent component analysis enable accurate quantitation despite spectral overlap challenges [29]. These chemometric approaches provide root mean square error of prediction values of 0.026% weight-per-weight and limits of quantification reaching 0.10% weight-per-weight for phosphatidylserine determination [29].

Mass spectrometry-based analytical methods provide definitive structural confirmation and molecular species identification [24]. Normal-phase liquid chromatography-mass spectrometry protocols achieve limits of quantitation as low as 4 picomoles and limits of detection reaching 1 picomole for phospholipid species [24]. The chromatographic separation eliminates ion suppression effects while enabling accurate quantitation through internal standard methodologies [24].

Atomic-Scale Bilayer Organization

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt (POPS-Na) represents a sophisticated phospholipid system with distinct structural characteristics that govern its organization within biological membranes. The compound possesses the molecular formula C₄₀H₇₅NNaO₁₀P and maintains a molecular weight of 784.0 grams per mole [1] [2]. The structural architecture consists of a glycerol backbone anchored by a palmitoyl chain at the sn-1 position and an oleoyl chain featuring a cis-9 double bond at the sn-2 position [2].

The bilayer organization of POPS-Na demonstrates unique atomic-scale arrangements that differentiate it from neutral phospholipids. Small-angle neutron and X-ray scattering studies reveal that POPS bilayers maintain an area per lipid of 62.7 Ų at 25°C [3] [4]. This value reflects the specific packing constraints imposed by the anionic headgroup and the accompanying sodium counterion. The bilayer thickness measurements indicate approximately 40.5 Å for the complete bilayer structure, with the inner leaflet consistently maintaining ~21 Å thickness [5].

Electron density profiles demonstrate that POPS-Na exhibits characteristic peaks corresponding to the phosphate groups located approximately 22 Å from the bilayer center, while the carboxylate groups position themselves at ~24 Å from the center [6]. These measurements reveal the precise positioning of functional groups within the interfacial region and highlight the complex organization of the serine headgroup relative to the phosphate moiety.

The area compressibility modulus (KA) of POPS bilayers significantly exceeds that of neutral phosphatidylcholine lipid bilayers [3] [4]. This enhanced mechanical rigidity results from the electrostatic interactions between charged headgroups and the specific coordination patterns of sodium ions within the bilayer structure. The increased compressibility modulus reflects the restricted molecular motion and enhanced intermolecular interactions characteristic of charged lipid systems.

Molecular dynamics simulations confirm that POPS-Na maintains preferential interactions between sodium ions and terminal serine and phosphate moieties [3] [4]. Long-range inter-lipid interactions occur primarily between positively charged ammonium groups and negatively charged carboxylic and phosphate oxygen atoms, creating a network of electrostatic interactions that stabilize the bilayer structure.

Sodium Ion Coordination Chemistry

The coordination chemistry of sodium ions in POPS-Na systems represents a complex interplay between electrostatic interactions, hydration dynamics, and lipid organization. Sodium ions demonstrate a pronounced tendency to penetrate deeply into the ester region of the water-lipid interface, with distinct density peaks appearing at approximately 18.5 Å from the bilayer center [6] [7]. This penetration depth overlaps significantly with the ester group distribution, indicating strong preferential binding to carbonyl oxygen atoms.

The coordination environment of sodium ions in POPS-Na systems is characterized by hexacoordination, with predominant octahedral and square pyramidal geometries [6]. The hexa-coordinated and penta-coordinated sodium ions represent the most prevalent species in the system, with binding distances ranging from 2.84 to 2.88 Å [6]. These coordination geometries reflect the high charge density of sodium ions and their tendency to impose well-defined spatial arrangements on surrounding ligands.

Sodium ion binding occurs through a dual mechanism involving both ester carbonyl oxygen atoms and water molecules [6]. The interaction of sodium ions with the lipid bilayer results in a loss of water molecules from the primary hydration shell, accompanied by a simultaneous increase in the number of ester carbonyl oxygen atoms participating in coordination. This ligand exchange process demonstrates the dynamic nature of sodium ion coordination in lipid environments.

The binding affinity of sodium ions to phosphatidylserine demonstrates selectivity, with the order Na⁺ > K⁺ > Cs⁺ [8]. Sodium ions exhibit binding constants in the range of 0.4-1.2 M⁻¹ for the sodium-phosphatidylserine complex [9]. This selectivity reflects the optimal ionic radius of sodium for coordination with phosphatidylserine oxygen atoms and the specific electrostatic requirements of the binding site.

The coordination of sodium ions by ester carbonyl oxygen atoms results in increased order parameters for carbon atoms at the beginning of the alkyl chains [6]. This ordering effect extends beyond the immediate coordination sphere, influencing the conformational dynamics of the entire acyl chain region. The presence of sodium ions in the ester region creates spatial restrictions that enhance the trans conformation of adjacent carbon-carbon bonds.

Hydration Dynamics at Lipid-Water Interfaces

The hydration dynamics of POPS-Na at lipid-water interfaces exhibit characteristic patterns that distinguish charged lipid systems from neutral phospholipids. Water molecules adjacent to POPS bilayers demonstrate significantly altered structural and dynamical properties compared to bulk water, with translational diffusion coefficients reduced by 5-11 fold [10] [11]. These modifications reflect the strong electrostatic interactions between water molecules and the charged lipid headgroups.

The hydration shell structure around POPS-Na involves approximately 6-7 water molecules directly hydrating the phosphocholine moiety [12]. This hydration number represents the critical water content required for maintaining lipid mobility and membrane functionality. The hydration dynamics demonstrate temperature dependence, with increased hydration at elevated temperatures facilitating enhanced molecular motion.

Hydrogen bonding patterns between water molecules and POPS headgroups exhibit extended lifetimes compared to water-water hydrogen bonds [13]. The persistent nature of water-lipid hydrogen bonds contributes to the observed slowdown in water dynamics at the interface. These interactions create a structured water layer that extends several molecular diameters from the lipid surface.

The orientational dynamics of water molecules at POPS-Na interfaces demonstrate characteristic correlation times of approximately 15.4 picoseconds, representing a 200% increase compared to bulk water [14]. This orientational retardation reflects the influence of electrostatic fields generated by the charged lipid headgroups and the restricted rotational motion of water molecules in the interfacial region.

Surface dipole potential measurements reveal sigmoidal dependence on surface charge density, with inflection points occurring at zero charge [15]. This behavior demonstrates the reorientation of adsorbed water molecules at the electrified interface, contributing to the overall interfacial energetics of POPS-Na systems.

Phase Behavior and Thermodynamic Stability

The phase behavior of POPS-Na demonstrates characteristic transitions that reflect the interplay between hydrophobic interactions, electrostatic forces, and hydration effects. The main phase transition temperature for POPS occurs at 14°C, representing the gel to liquid-crystalline transition [16]. This transition temperature positions POPS-Na in the liquid-crystalline state under physiological conditions, ensuring optimal membrane fluidity for biological functions.

Thermodynamic analysis reveals that POPS-Na exhibits large negative heat capacity changes (ΔC°P ~ -400 J·mol⁻¹·K⁻¹) characteristic of the hydrophobic effect [17]. The enthalpy of transition approaches zero at a characteristic temperature near 300 K, indicating purely entropy-driven processes at physiological temperatures. This thermodynamic signature confirms that membrane assembly is governed primarily by hydrophobic interactions rather than enthalpic contributions.

The thermodynamic stability of POPS-Na systems demonstrates strong dependence on ionic strength and pH conditions [17]. Increased salt concentration stabilizes the bilayer structure by screening electrostatic repulsions between charged headgroups. The presence of sodium ions reduces the critical micelle concentration compared to systems without counterions, reflecting enhanced thermodynamic stability.

Hydration effects play a crucial role in POPS-Na phase behavior, with the lipid demonstrating continuous water uptake characteristic of charged lipid bilayers [18]. Unlike neutral phospholipids, POPS-Na does not exhibit a defined hydration limit, allowing for extensive water penetration into the interfacial region. This continuous hydration capacity contributes to the enhanced membrane flexibility and ion permeability.

The area compressibility modulus of POPS-Na bilayers exceeds that of neutral phosphatidylcholine systems, reflecting enhanced mechanical stability [3] [4]. This increased rigidity results from the electrostatic interactions between charged headgroups and the coordination of sodium ions within the bilayer structure. The enhanced compressibility modulus contributes to the unique physiological properties of POPS-Na membranes.